molecular formula C5H6O2 B009660 5-Methyl-2(5H)-furanone CAS No. 591-11-7

5-Methyl-2(5H)-furanone

Cat. No. B009660
CAS RN: 591-11-7
M. Wt: 98.1 g/mol
InChI Key: BGLUXFNVVSVEET-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Methyl-2(5H)-furanone derivatives and related compounds has been explored through various methodologies. Notably, the ring-closing metathesis of allyl methacrylate using Grubbs catalyst has been employed to yield furanones efficiently (Malik, Rutjes, & Zwanenburg, 2010). Another approach involves the treatment of tertiary 2-furylcarbinols with pyridinium dichromate in dimethylformamide solution, leading to the synthesis of 5-methylene-2(5H)-furanone derivatives (Antonioletti et al., 1984).

Molecular Structure Analysis

The molecular structure of 5-Methyl-2(5H)-furanones and their derivatives has been elucidated through various spectroscopic techniques, including NMR, U.V., I.R., and X-ray diffraction analyses. These studies have provided insights into the structural characteristics and conformational properties of these compounds, essential for understanding their chemical behavior and reactivity (Seydel et al., 1967).

Chemical Reactions and Properties

5-Methyl-2(5H)-furanones undergo a variety of chemical reactions, including halolactonization-hydroxylation reactions, which have been employed to synthesize 4-Halo-5-hydroxyfuran-2(5H)-ones. These reactions highlight the reactivity of the furanone moiety and its potential for further functionalization (Ma, Wu, & Shi, 2004).

Physical Properties Analysis

The physical properties of 5-Methyl-2(5H)-furanones, including melting points, boiling points, and solubility, are crucial for their application in synthesis and formulation. These properties are determined by the structural features of the furanone derivatives and their interactions with solvents and other chemical entities.

Chemical Properties Analysis

The chemical properties of 5-Methyl-2(5H)-furanones are defined by their functional groups, leading to their participation in various organic reactions. These properties are critical for the design of synthetic routes and the development of new compounds with desired biological or chemical activities. Studies on the reactivity, stability, and transformation of furanone derivatives provide valuable information for their application in organic synthesis and the discovery of new materials (Badovskaya, Poskonin, Tyukhteneva, & Kozhina, 2021).

Scientific Research Applications

  • Cheese Ripening and Autolysis : 2[5H]-furanones produced by Lactobacillus helveticus may act as cell-cell signaling molecules, contributing to cheese ripening and influencing autolysis in Swiss-type and Grana cheeses (Ndagijimana et al., 2006).

  • Food and Tobacco Industry : The synthesis of 5 methyl 3 ethyl 4, 5 dihydro 2 (3H) furanone, a key compound in food and tobacco, has been achieved using butyric acid, 1,2 epoxypropane, lithium, naphthalene, and disthylamine (You, 1999).

  • Pharmaceutical Applications : 3-Hydroxy-4-methyl-5-ethyl-2(5H)-furanone, found in acid hydrolyzed soy protein, offers potential for pharmaceutical applications (Manley, Wittack, & Fagerson, 1980).

  • Natural Product Synthesis : A method for synthesizing 5-methylene-2(5H)-furanone derivatives, used to produce natural products like the thiophene lactone from Chamaemelum Nobile L., has been demonstrated (Antonioletti et al., 1984).

  • Anti-cancer Activity : Novel 2(5H)-furanone derivatives containing dithiocarbamate show promising anti-cancer activities, particularly against A459 cells (Li Tian-ca, 2014).

  • Agrochemical Applications : 3,4,5-trimethyl-2(5H)-furanone, synthesized from 2,3-dimethylmaleic anhydride, may have potential agrochemical applications (Surmont, Verniest, & de Kimpe, 2010).

  • Flavor and Fragrance Industry : 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone, with a sweet, maple, caramel odor, can be synthesized from diethyl oxalate (Tian, Zhang, & Sun, 2009).

  • Thermal Decomposition Studies : The thermal decomposition of 2(3H) and 2(5H) furanones, leading to acrolein and carbon monoxide, has been studied, with methyl groups playing a minor role in product formation (Würmel et al., 2015).

  • Biocontrol Agent : Pseudomonas aureofaciens strain 63-28 produces a novel antifungal furanone with potential as a biocontrol agent against soil-borne fungal plant pathogens (Paulitz et al., 2000).

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.


properties

IUPAC Name

2-methyl-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H6O2/c1-4-2-3-5(6)7-4/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLUXFNVVSVEET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901014526
Record name 5-Methyl-2(5H)-furanone
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Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 5-Methyl-2(3H)-furanone
Source Human Metabolome Database (HMDB)
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Boiling Point

208.00 to 210.00 °C. @ 760.00 mm Hg
Record name 5-Methyl-2(3H)-furanone
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Solubility

50 mg/mL at 15 °C
Record name 5-Methyl-2(3H)-furanone
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Product Name

5-Methyl-2(5H)-furanone

CAS RN

591-11-7, 1333-38-6, 70428-45-4, 17300-24-2, 591-12-8
Record name 5-Methyl-2(5H)-furanone
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Record name 4-Hydroxy-2-pentenoic acid gamma-lactone
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Record name 2(5H)-Furanone, 5-methyl-, (+-)-
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Record name 5-methylfuran-2(5H)-one, dimer
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Record name 5-Methyl-2(5H)-furanone
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Record name 5-Methyl-2(5H)-furanone
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Record name 5-methylfuran-2(5H)-one
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Record name 4-HYDROXY-2-PENTENOIC ACID .GAMMA.-LACTONE
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Record name 5-Methyl-2(3H)-furanone
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Melting Point

18 °C
Record name 5-Methyl-2(3H)-furanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029609
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
441
Citations
BB Zeng, TS Hu, W Yun, Y Wu… - Enantiomer: A Journal of …, 2002 - Taylor & Francis

Based on the synthetic method of optically active 3-alkyl-5-methyl-2(5 H )-furanones from lactic acid, two pairs of chiral butenolides 3-tetradecyl- and 3-hexadecyl-5-methyl-2(5 H )-…

Number of citations: 1 www.tandfonline.com
M Figueredo, J Font, P De March - Chemische Berichte, 1989 - portalrecerca.uab.cat
The 1, 3‐Dipolar cycloaddition of 3, 4, 5, 6‐tetrahydropyridine 1‐oxide (1) to 5‐methyl‐2 (5H)‐furanone (2) yields adducts 3, 4, and 5, whose stereochemistry has been established by a …
Number of citations: 23 portalrecerca.uab.cat
SK Kang, DH Lee, SG Kim - Organic preparations and procedures …, 1990 - Taylor & Francis
(+)-5-Methyl-2 (5H)-furanone a,(S-(+)-P-angelica lactone), has been shown to be an important synthon for the synthesis of substituted y-valemlactonic~ tural products by regio-and …
Number of citations: 2 www.tandfonline.com
ZP Xu, CY Mok, WS Chin, HH Huang, W Huang… - Journal of electron …, 1998 - Elsevier
The He I and He II photoelectron spectra of 2(3H)-furanone and 5-methyl-2(3H)-furanone have been recorded. They show a third band not reported earlier. The first three bands in the …
Number of citations: 6 www.sciencedirect.com
J Würmel, JM Simmie, MM Losty… - The Journal of Physical …, 2015 - ACS Publications
The thermal decomposition reactions of 2(3H) and 2(5H) furanones and their methyl derivatives are explored. Theoretical calculations of the barriers, reaction enthalpies, and the …
Number of citations: 7 pubs.acs.org
M Ndagijimana, M Vallicelli… - Applied and …, 2006 - Am Soc Microbiol
Two 2[5H]-furanones, in association with medium-chain fatty acids, were released in whey by Lactobacillus helveticus exposed to oxidative and heat stresses. This species plays an …
Number of citations: 56 journals.asm.org
JS Zeng, SH Chen, YH Lo, NF Chen, ZH Wen… - …, 2021 - scholar.nycu.edu.tw
A chemical examination of Cladiella conifera, octocoral collected in the waters of Taiwan, resulted in isolation of a new natural butenolide,(5R)-3-tetradecyl-5-methyl-2 (5H)-furanone (1)…
Number of citations: 1 scholar.nycu.edu.tw
T Paulitz, B Nowak-Thompson, P Gamard… - Journal of Chemical …, 2000 - Springer
Pseudomonas aureofaciens (= P. chlororaphis) strain 63-28 is a biocontrol agent active against many soil-borne fungal plant pathogens and shows antifungal activity in culture assays. 3…
Number of citations: 95 link.springer.com
M Alejandro Vazquez‐Cruz… - Journal of food …, 2012 - Wiley Online Library
Descriptive sensory analysis combined with a chemical analysis, provided insight regarding sensory significance for a better understanding of berrycactus' flavor. This study was based …
Number of citations: 22 ift.onlinelibrary.wiley.com
X Yan, S Pan, X Liu, M Tan, X Zheng, W Du, M Wu… - Foods, 2023 - mdpi.com
To discriminate the aroma-active compounds in dried jujube slices through microwave-dried treatments and understand their sensory attributes, odor activity value (OAV) and detection …
Number of citations: 7 www.mdpi.com

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